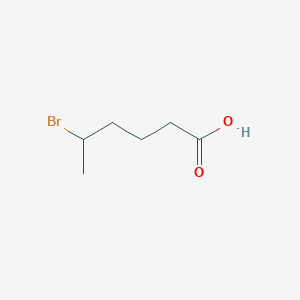

5-Bromohexanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H11BrO2 |

|---|---|

Molecular Weight |

195.05 g/mol |

IUPAC Name |

5-bromohexanoic acid |

InChI |

InChI=1S/C6H11BrO2/c1-5(7)3-2-4-6(8)9/h5H,2-4H2,1H3,(H,8,9) |

InChI Key |

XCUYAMBYVMRCSR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC(=O)O)Br |

Origin of Product |

United States |

Foundational & Exploratory

5-Bromohexanoic Acid: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, synthesis, and potential applications of 5-bromohexanoic acid, a valuable building block in modern organic and medicinal chemistry.

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in the field of drug development. This document consolidates available data on its chemical and physical properties, outlines a plausible synthetic route with a detailed experimental protocol, and explores its potential applications as a chemical intermediate in the synthesis of novel therapeutic agents.

Core Chemical and Physical Properties

This compound is a halogenated carboxylic acid that serves as a versatile bifunctional molecule. The presence of both a carboxylic acid and a secondary bromide allows for a range of chemical transformations, making it a useful building block in the synthesis of more complex molecules. Due to a lack of extensive experimental data in publicly available literature, many of the physical properties listed below are computed estimates.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₁BrO₂ | PubChem[1] |

| Molecular Weight | 195.05 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 29512-95-6 | PubChem[1] |

| Canonical SMILES | CC(CCCC(=O)O)Br | PubChem[1] |

| XLogP3-AA (LogP) | 1.6 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |

| Rotatable Bond Count | 4 | PubChem (Computed)[1] |

| Exact Mass | 193.99424 Da | PubChem (Computed)[1] |

| Monoisotopic Mass | 193.99424 Da | PubChem (Computed)[1] |

| Topological Polar Surface Area | 37.3 Ų | PubChem (Computed)[1] |

| Heavy Atom Count | 9 | PubChem (Computed)[1] |

Reactivity and Stability

The chemical reactivity of this compound is dictated by its two functional groups: the carboxylic acid and the secondary bromide.

-

Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. Its acidity allows for salt formation with bases.

-

Bromo Group: The bromine atom at the 5-position is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. It can also participate in the formation of organometallic reagents, such as Grignard reagents, under appropriate conditions.

Information on the stability of this compound is limited. However, like other bromoalkanoic acids, it should be stored in a cool, dry place away from strong bases and oxidizing agents to prevent decomposition.

Experimental Protocols: A Proposed Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not prevalent in the literature, a plausible and efficient route can be proposed based on the well-established ring-opening reactions of cyclic ethers. A potential precursor for this compound is 2-methyl-tetrahydrofuran. The following is a generalized experimental protocol for its synthesis.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Methodology:

-

Reaction Setup: A solution of 2-methyl-tetrahydrofuran in a suitable inert solvent (e.g., a high-boiling hydrocarbon) is placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Addition of Reagent: Concentrated hydrobromic acid is added dropwise to the stirred solution.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Note: This is a generalized protocol and may require optimization of reaction conditions, stoichiometry, and purification methods.

Applications in Drug Discovery and Organic Synthesis

Bromoalkanoic acids are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[8] The bifunctional nature of this compound makes it a useful building block for introducing a five-carbon spacer with a reactive handle at one end and a carboxylic acid at the other.

Potential Applications:

-

Linker and Spacer Technology: In drug development, particularly in the design of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), linker molecules are crucial for connecting the different components of the therapeutic agent. This compound can serve as a precursor for the synthesis of such linkers.

-

Synthesis of Heterocycles: The carboxylic acid and the bromo group can be used in intramolecular reactions to form lactones or other heterocyclic systems, which are common scaffolds in many biologically active molecules.

-

Derivatization of Active Pharmaceutical Ingredients (APIs): The carboxylic acid can be coupled with an amino group of an API to introduce a bromo-functionalized chain, which can then be further modified to improve the pharmacokinetic or pharmacodynamic properties of the drug.

Caption: Synthetic utility of this compound.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors or contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

-

First Aid: In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[2][4][9]

Researchers should always consult a comprehensive and up-to-date Safety Data Sheet (SDS) for any chemical before use.

Conclusion

This compound, while not as extensively characterized as some of its isomers, represents a promising and versatile building block for organic synthesis and drug discovery. Its bifunctional nature allows for a wide range of chemical modifications, making it a valuable tool for the construction of complex molecular architectures. Further research into its experimental properties and synthetic applications is warranted and will undoubtedly expand its utility in the development of novel therapeutics and functional materials.

References

- 1. This compound | C6H11BrO2 | CID 15100129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. Cas 616-05-7,DL-2-Bromohexanoic acid | lookchem [lookchem.com]

- 4. fishersci.nl [fishersci.nl]

- 5. 616-05-7 | CAS DataBase [m.chemicalbook.com]

- 6. 6-溴己酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. nbinno.com [nbinno.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. chemicalbook.com [chemicalbook.com]

5-Bromohexanoic acid synthesis methods

An In-depth Technical Guide to the Synthesis of Bromohexanoic Acids for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for bromohexanoic acids, with a focus on 6-bromohexanoic acid due to the prevalence of established and high-yield methodologies. While the synthesis of 5-bromohexanoic acid is less commonly documented, potential synthetic approaches are also discussed. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the synthesis of these valuable chemical intermediates.

Synthesis of 6-Bromohexanoic Acid

6-Bromohexanoic acid is a key intermediate in organic synthesis.[1] The most efficient and widely reported method for its preparation is the ring-opening of ε-caprolactone. Alternative routes starting from 1,6-hexanediol (B165255) and cyclohexanone (B45756) have also been described.

Method 1: Ring-Opening of ε-Caprolactone

The reaction of ε-caprolactone with dry hydrogen bromide gas provides a direct and high-yielding pathway to 6-bromohexanoic acid.[2][3] This method is advantageous due to its simplicity and the high purity of the resulting product.[2]

Caption: Ring-opening of ε-caprolactone to form 6-bromohexanoic acid.

Example 1: Synthesis in n-Hexane [1]

-

To a 500 ml three-necked flask equipped with a thermometer and a stirrer, add ε-caprolactone (1 mol, 114 g) and n-hexane (200 mL).

-

Begin stirring and introduce dry hydrogen bromide gas (1.1 moles, 89 g), maintaining the reaction temperature between 20-30 °C.

-

After the introduction of hydrogen bromide is complete, continue stirring at this temperature for 6 hours.

-

Cool the mixture to 0-10 °C and stir for an additional 3 hours to facilitate crystallization.

-

Filter the resulting solid to obtain 6-bromohexanoic acid.

Example 2: Synthesis in Cyclohexane [1]

-

In a 500 ml three-necked flask fitted with a thermometer and a stirrer, combine ε-caprolactone (1 mol, 114 g) and cyclohexane (150 ml).

-

Start stirring and bubble in dry hydrogen bromide gas (1.2 moles, 97 g), while controlling the reaction temperature at 30-40 °C.

-

Once the gas has been added, continue to stir the mixture at the same temperature for 5 hours.

-

Cool the reaction to 5-15 °C and stir for 2 hours to induce crystallization.

-

Collect the crystalline product by filtration.

Example 3: Synthesis in Toluene [2]

-

Add ε-caprolactone (1 mol, 114 g) and toluene (200 mL) to a 500 ml three-necked flask equipped with a thermometer and a stirrer.

-

Commence stirring and introduce dry hydrogen bromide gas (1.3 moles, 105 g), keeping the reaction temperature between 40-50 °C.

-

After the addition of hydrogen bromide is finished, stir the mixture at this temperature for another 4 hours.

-

Cool the solution to 10-20 °C and stir for 4 hours to allow for the formation of crystals.

-

Isolate the solid product by filtration.

Example 4: Synthesis in Dichloromethane (B109758) [3]

-

In a 500 ml three-necked flask with a thermometer and stirrer, place ε-caprolactone (1 mol, 114 g) and dichloromethane (200 mL).

-

Begin stirring and pass dry hydrogen bromide gas (1.8 moles, 146 g) through the solution, maintaining a reaction temperature of 0-20 °C.

-

After the gas introduction is complete, continue stirring at this temperature for 7 hours.

-

Distill off the dichloromethane at atmospheric pressure.

-

Add n-hexane (200 mL) to the residue and cool to -5 to 10 °C, then stir for 5 hours to promote crystallization.

-

Filter the mixture to obtain the 6-bromohexanoic acid solid.

| Starting Material | Solvent | HBr (molar eq.) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| ε-Caprolactone | n-Hexane | 1.1 | 20-30 | 6 | 95 | 99.2 | [1] |

| ε-Caprolactone | Cyclohexane | 1.2 | 30-40 | 5 | 92 | 99.4 | [1] |

| ε-Caprolactone | Toluene | 1.3 | 40-50 | 4 | 95 | 99.1 | [2] |

| ε-Caprolactone | Dichloromethane | 1.8 | 0-20 | 7 | 93 | 99.2 | [3] |

Method 2: Synthesis from 1,6-Hexanediol

An alternative route to 6-bromohexanoic acid involves a two-step process starting from 1,6-hexanediol. The first step is the selective monobromination of the diol to form 6-bromo-1-hexanol (B126649), followed by oxidation to the carboxylic acid.

Caption: Two-step synthesis of 6-bromohexanoic acid from 1,6-hexanediol.

Step 1: Synthesis of 6-Bromo-1-hexanol [4]

-

A mixture of 1,6-hexanediol (1.0 eq), 48% aqueous hydrobromic acid (1.2 eq), and toluene is heated to reflux in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

-

The reaction is refluxed for 18-24 hours, during which water is removed azeotropically.

-

After cooling to room temperature, the reaction mixture is washed sequentially with water, a saturated aqueous sodium bicarbonate solution, and brine.

-

The crude product is purified by high vacuum distillation or silica (B1680970) gel column chromatography.

Step 2: Oxidation to 6-Bromohexanoic Acid [2]

-

The synthesis involves the oxidation of 6-bromo-1-hexanol with chromium trioxide to yield the corresponding 6-bromohexanoic acid.[2] Detailed experimental conditions for this specific oxidation were not provided in the searched documents.

Method 3: Synthesis from Cyclohexanone

A multi-step synthesis starting from cyclohexanone has been reported, although the overall yield is lower than the ε-caprolactone route.[2] This process involves the oxidation of cyclohexanone followed by the addition of hydrobromic acid.

Caption: Synthesis of 6-bromohexanoic acid from cyclohexanone.

The synthesis reported involves the oxidation of cyclohexanone with hydrogen peroxide, followed by the addition of an aqueous solution of hydrobromic acid to produce 6-bromohexanoic acid.[2] The total yield for this process is reported to be 48%.[2]

Synthesis of this compound

Potential, though less established, synthetic strategies could include:

-

Radical Bromination of Hexanoic Acid: This approach would likely suffer from a lack of selectivity, leading to a mixture of brominated isomers that would be difficult to separate.

-

Synthesis from a Precursor with a 5-Position Functional Group: A more controlled synthesis would likely involve starting with a hexanoic acid derivative that already has a functional group at the 5-position, which can then be converted to a bromide. For example, starting from 5-hydroxyhexanoic acid or a related lactone.

Due to the lack of specific, high-yield methods in the reviewed literature, detailed experimental protocols and quantitative data for the synthesis of this compound cannot be provided at this time. Researchers interested in this specific isomer may need to develop a synthetic route based on established organic chemistry principles.

References

- 1. Preparation of 6-Bromocaproic Acid_Chemicalbook [chemicalbook.com]

- 2. CN100519504C - Method for making 6-bromocaproic acid - Google Patents [patents.google.com]

- 3. CN1865218A - Method for making 6-bromocaproic acid - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C6H11BrO2 | CID 15100129 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 5-Bromohexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromohexanoic acid, a halogenated carboxylic acid of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimentally derived spectra for this specific isomer, this document presents high-quality predicted data for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Furthermore, it outlines detailed, generalized experimental protocols for these techniques, offering a practical framework for the spectroscopic characterization of similar molecules.

Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~4.1 | Multiplet | 1H | H-5 |

| ~2.4 | Triplet | 2H | H-2 |

| ~1.9 | Multiplet | 2H | H-4 |

| ~1.7 | Doublet | 3H | H-6 |

| ~1.6 | Multiplet | 2H | H-3 |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Carbon Atom |

| ~179 | C-1 (-COOH) |

| ~55 | C-5 (-CHBr) |

| ~38 | C-4 |

| ~33 | C-2 |

| ~25 | C-6 (-CH₃) |

| ~24 | C-3 |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~2950 | Medium-Strong | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1410 | Medium | C-O-H bend |

| ~1280 | Medium | C-O stretch |

| ~650 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method that can cause fragmentation of the molecule, providing structural information.

Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization) for this compound

| m/z | Interpretation |

| 194/196 | Molecular Ion Peak [M]⁺ (presence of Br isotopes) |

| 115 | [M - Br]⁺ |

| 73 | [C₄H₉O]⁺ |

| 55 | [C₄H₇]⁺ |

Experimental Protocols

NMR Spectroscopy (General Protocol)

-

Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The concentration is typically in the range of 5-25 mg/0.5 mL.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment is typically run to simplify the spectrum. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. Phasing, baseline correction, and referencing to the solvent peak are performed.

Infrared (IR) Spectroscopy (General Protocol for Liquid Sample)[1][2][3]

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[1][2] A drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to spread the liquid evenly.[1]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Background Spectrum: A background spectrum of the empty sample compartment is recorded to subtract the contribution of atmospheric water and carbon dioxide.

-

Sample Spectrum: The prepared salt plates with the sample are placed in the spectrometer's sample holder. The infrared spectrum is then recorded.

-

Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are then identified and assigned to the corresponding functional groups.

Mass Spectrometry (General Protocol for Electron Ionization)[4][5]

-

Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a heated direct insertion probe or through a gas chromatograph (GC-MS).[3] The sample is vaporized in a high vacuum environment.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[4] This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and often induces fragmentation.

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

Reactivity of the Bromine in 5-Bromohexanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the bromine atom in 5-bromohexanoic acid, a bifunctional molecule with significant potential in organic synthesis and as a building block in drug development. The document details the key reaction pathways, underlying mechanisms, and factors influencing its chemical behavior, with a focus on nucleophilic substitution and intramolecular cyclization.

Core Reactivity Principles: A Secondary Alkyl Bromide

This compound features a bromine atom attached to a secondary carbon, which dictates its fundamental reactivity. As a secondary alkyl halide, it can undergo nucleophilic substitution reactions through both S(_N)1 and S(_N)2 mechanisms. The preferred pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

The presence of the carboxylic acid functionality introduces a crucial element of intramolecular reactivity. The carboxylate group can act as an internal nucleophile, leading to a facile intramolecular cyclization, a key reaction pathway for this molecule.

Intermolecular Nucleophilic Substitution

The bromine atom in this compound is a good leaving group, making the C5 carbon susceptible to attack by a variety of external nucleophiles.

S(_N)2 Pathway

For strong, unhindered nucleophiles in polar aprotic solvents, the S(_N)2 mechanism is expected to predominate. This is a single-step, concerted process where the nucleophile attacks the carbon atom from the backside of the carbon-bromine bond, leading to an inversion of stereochemistry at the C5 position.

Factors favoring the S(_N)2 mechanism include:

-

Strong Nucleophiles: Anionic nucleophiles such as hydroxide (B78521) (OH⁻), cyanide (CN⁻), and alkoxides (RO⁻) will favor the S(_N)2 pathway.

-

Polar Aprotic Solvents: Solvents like acetone, DMSO, and DMF solvate the cation but not the nucleophile, enhancing its reactivity.

-

Steric Hindrance: While the C5 carbon is secondary, the linear nature of the hexanoic acid chain presents moderate steric hindrance. Strong, bulky bases are more likely to induce elimination reactions.

S(_N)1 Pathway

The S(_N)1 mechanism, which proceeds through a carbocation intermediate, is less likely for this compound unless forcing conditions are used with a weak nucleophile in a polar protic solvent. The stability of the secondary carbocation at the C5 position is not as high as a tertiary carbocation, making this pathway less favorable than the S(_N)2 mechanism under typical synthetic conditions.

Intramolecular Cyclization: Neighboring Group Participation

A dominant and synthetically important reaction of this compound is its intramolecular cyclization to form a δ-lactone, specifically 6-methyl-tetrahydropyran-2-one. This reaction is a classic example of neighboring group participation (NGP), where the carboxylate group acts as an internal nucleophile.

This intramolecular reaction is kinetically favored over its intermolecular counterpart, especially at lower concentrations, due to the proximity of the reacting groups within the same molecule. The formation of a six-membered ring is thermodynamically and kinetically favorable.

The mechanism involves an initial deprotonation of the carboxylic acid to form the carboxylate anion. This is followed by an intramolecular S(_N)2 attack of the carboxylate on the C5 carbon, displacing the bromide ion and forming the stable six-membered lactone ring.

An In-depth Technical Guide to the Solubility of 5-Bromohexanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-bromohexanoic acid in organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide also includes qualitative solubility information for its isomers, 2-bromohexanoic acid and 6-bromohexanoic acid, to provide valuable insights for researchers. Furthermore, this document details standardized experimental protocols for solubility determination and explores the relevance of bromoalkanoic acids in the context of drug development by examining their influence on bacterial signaling pathways.

Introduction to this compound

This compound is a halogenated carboxylic acid with the chemical formula C₆H₁₁BrO₂. Its structure, featuring a six-carbon chain with a bromine atom at the fifth position and a terminal carboxylic acid group, imparts a combination of lipophilic and hydrophilic characteristics. This amphiphilic nature suggests its potential solubility in a range of organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, medicinal chemistry, and drug development, where it may serve as a versatile building block or an active agent.

Solubility of Bromohexanoic Acid Isomers

Table 1: Qualitative Solubility of Bromohexanoic Acid Isomers in Organic Solvents

| Compound | Solvent | Solubility | Reference |

| 2-Bromohexanoic Acid | Ethanol | Soluble | [1][2] |

| Acetone | Good solubility | [1] | |

| Diethyl Ether | Soluble | ||

| Water | Moderately soluble | [1][3] | |

| 6-Bromohexanoic Acid | Ethanol | Highly soluble | [4] |

| Acetone | Highly soluble | [4] | |

| Methanol | Soluble (0.1 g/mL, clear, colorless) | [5] | |

| Water | Moderately soluble | [4] |

The general trend indicates that bromohexanoic acids are soluble in polar organic solvents like alcohols and ketones. This is attributed to the hydrogen bonding capability of the carboxylic acid group and the overall polarity of the molecule.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for this compound in specific solvents, the following generalized experimental protocol for the gravimetric method can be employed. This method allows for the quantitative determination of solubility.

Protocol: Quantitative Solubility Determination (Gravimetric Method)

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or incubator

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the filtered solution.

-

Place the evaporation dish in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound to evaporate the solvent completely. Alternatively, a desiccator can be used for slow evaporation.

-

Once the solvent has been fully evaporated, reweigh the evaporation dish containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final mass.

-

The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L, based on the initial volume of the solvent and the mass of the dissolved solute.

-

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Relevance in Drug Development: Inhibition of Bacterial Signaling Pathways

Bromoalkanoic acids are of interest to drug development professionals not only as synthetic intermediates but also for their potential biological activity. For instance, studies on Pseudomonas aeruginosa, an opportunistic human pathogen, have shown that 2-bromoalkanoic acids can act as inhibitors of key metabolic pathways involved in virulence.

P. aeruginosa produces rhamnolipids and polyhydroxyalkanoates (PHAs), which are important for its pathogenicity and biofilm formation.[6] The biosynthesis of these compounds is dependent on the RhlA and PhaG enzymes, respectively.[7] These enzymes utilize intermediates from the fatty acid de novo synthesis pathway. Research has demonstrated that 2-bromoalkanoic acids can inhibit both RhlA and PhaG, thereby reducing the production of rhamnolipids and PHAs.[7][8] This inhibition disrupts bacterial quorum sensing and biofilm formation, suggesting a potential therapeutic strategy against P. aeruginosa infections.

The following diagram illustrates the interconnected RhlA and PhaG metabolic pathways and the inhibitory action of 2-bromoalkanoic acids.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be fully elucidated, the available information for its isomers provides a strong indication of its likely solubility in polar organic solvents. The detailed experimental protocol provided in this guide offers a robust method for researchers to determine precise solubility values tailored to their specific applications. Furthermore, the demonstrated activity of related bromoalkanoic acids as inhibitors of bacterial signaling pathways highlights the potential of this class of compounds in the development of novel antimicrobial agents. Further research into the specific biological activities of this compound is warranted.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 616-05-7: 2-Bromohexanoic acid | CymitQuimica [cymitquimica.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 6-Bromohexanoic acid | 4224-70-8 [chemicalbook.com]

- 6. Production of rhamnolipids by Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

5-Bromohexanoic Acid: A Versatile Building Block in Modern Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromohexanoic acid is a bifunctional organic molecule that has emerged as a valuable building block in a wide array of applications in organic chemistry, ranging from the synthesis of polymers and fine chemicals to the development of sophisticated therapeutic agents. Its structure, featuring a carboxylic acid and a secondary alkyl bromide, allows for orthogonal chemical modifications, making it a versatile tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the potential applications of this compound, with a focus on its role in nucleophilic substitution reactions, esterifications, intramolecular cyclizations, and its use as a linker in advanced drug discovery paradigms such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Applications in Organic Synthesis

The reactivity of this compound is dominated by its two functional groups: the carboxylic acid and the carbon-bromine bond. The carboxylic acid can undergo a variety of transformations, including esterification, amidation, and reduction. The bromine atom, being a good leaving group, is susceptible to nucleophilic substitution, enabling the introduction of a wide range of functionalities.

Nucleophilic Substitution Reactions

Nucleophilic substitution at the C5 position of this compound is a cornerstone of its utility. A variety of nucleophiles can be employed to displace the bromide, leading to a diverse set of substituted hexanoic acid derivatives.

The reaction of this compound with sodium azide (B81097) provides a straightforward route to 5-azidohexanoic acid. This derivative is a valuable intermediate, as the azide group can be readily reduced to a primary amine or used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Table 1: Representative Quantitative Data for Nucleophilic Substitution of Bromoalkanoic Acids

| Reactant | Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 6-Bromohexanoic acid | Sodium Azide | 6-Azidohexanoic acid | DMF | 85 | 3 | 80[1] |

This protocol describes the synthesis of 6-azidohexanoic acid, which is analogous to the synthesis of 5-azidohexanoic acid.

Materials:

-

6-Bromohexanoic acid (3.0 g, 15.4 mmol)

-

Sodium azide (2.0 g, 30.8 mmol)

-

Dimethylformamide (DMF) (10 mL)

-

Dichloromethane (DCM)

-

0.1 N HCl

Procedure:

-

Dissolve 6-bromohexanoic acid in DMF in a round-bottom flask.

-

Add sodium azide to the solution.

-

Heat the reaction mixture to 85°C and stir for 3 hours.

-

After cooling to room temperature, dilute the reaction mixture with DCM.

-

Wash the organic layer with 0.1 N HCl.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain 6-azidohexanoic acid as a colorless oil.

Primary and secondary amines can react with this compound to yield the corresponding 5-aminohexanoic acid derivatives. This reaction is fundamental for introducing nitrogen-containing moieties and for the synthesis of various heterocyclic compounds.

Esterification

The carboxylic acid group of this compound can be readily esterified under acidic conditions (Fischer esterification) or by using coupling agents. This transformation is useful for protecting the carboxylic acid, modifying the solubility of the molecule, or for preparing polymeric materials.

Table 2: Representative Quantitative Data for Fischer Esterification

| Carboxylic Acid | Alcohol | Catalyst | Temperature | Time | Yield (%) |

| Benzoic Acid | Methanol (B129727) | H₂SO₄ | 65°C | - | 90[2] |

| Hydroxy acid I | Ethanol | H₂SO₄ | Reflux | 2 h | 95[2] |

This is a general protocol that can be adapted for the esterification of this compound.

Materials:

-

Carboxylic acid (e.g., this compound)

-

Alcohol (e.g., methanol or ethanol) in excess (can be used as solvent)

-

Concentrated sulfuric acid (catalytic amount)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate (B1210297) or diethyl ether)

Procedure:

-

Dissolve the carboxylic acid in an excess of the alcohol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux for a period of 1 to 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

-

The product can be further purified by distillation or column chromatography.

Intramolecular Cyclization: Synthesis of Lactones

Under basic conditions, this compound can undergo intramolecular nucleophilic substitution to form a six-membered ring lactone, tetrahydropyran-2-one. This cyclization is a powerful method for the synthesis of heterocyclic compounds. The rate and yield of the lactonization can be influenced by the choice of base and solvent.

Application as a Linker in Drug Discovery

The bifunctional nature of this compound and its longer-chain analog, 6-bromohexanoic acid, makes them ideal candidates for use as linkers in the construction of complex therapeutic agents, such as PROTACs and ADCs.

PROTACs (Proteolysis Targeting Chimeras)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4] A typical PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two.

6-Bromohexanoic acid derivatives are commonly used to construct the linker component of PROTACs.[3][5] The alkyl chain provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Workflow for the synthesis of a PROTAC molecule.

Bromodomain-containing protein 4 (BRD4) is a key regulator of oncogene transcription, including c-Myc, and is a major target in cancer therapy.[6] PROTACs have been developed to induce the degradation of BRD4. A PROTAC utilizing a linker derived from bromohexanoic acid can effectively recruit BRD4 to the VHL or CRBN E3 ligase, leading to its degradation and subsequent downregulation of c-Myc expression.[6][7]

PROTAC-mediated degradation of BRD4 and its downstream effects.

Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies.[8] PROTACs have been developed to degrade BTK, and linkers derived from 6-bromohexanoic acid have been employed in their design.[9] Degradation of BTK disrupts the downstream signaling cascade, leading to reduced B-cell proliferation and survival.[10]

PROTAC-mediated degradation of BTK disrupting B-cell receptor signaling.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that consist of a monoclonal antibody conjugated to a potent cytotoxic payload via a chemical linker.[11] The antibody directs the ADC to tumor cells expressing a specific antigen, where the payload is then released, leading to cell death. 6-Bromohexanoic acid derivatives, such as tert-butyl 6-bromohexanoate, serve as precursors for non-cleavable linkers in ADCs.[11] The carboxylic acid end can be activated and coupled to lysine (B10760008) residues on the antibody, while the bromo end can be substituted with a cytotoxic drug.

Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Polymer Chemistry

This compound and its derivatives are also valuable in polymer chemistry. The bromine atom can act as an initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of well-defined polymers with controlled molecular weight and architecture.[12] Furthermore, the carboxylic acid can be used to initiate the ring-opening polymerization of cyclic esters like ε-caprolactone, leading to the formation of functionalized polyesters.[13]

Conclusion

This compound is a highly versatile and valuable building block in organic chemistry. Its bifunctional nature allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of a diverse array of molecules. Its growing importance as a linker in the development of advanced therapeutics like PROTACs and ADCs underscores its significance in modern drug discovery. The experimental protocols and synthetic workflows provided in this guide offer a foundation for researchers to explore and exploit the full potential of this remarkable molecule.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 13. Synthesis of Hyperbranched Poly(ε-caprolactone) Containing Terminal Azobenzene Structure via Combined Ring-Opening Polymerization and “Click” Chemistry [mdpi.com]

An In-depth Technical Guide to 5-Bromohexanoic Acid and its Structural Isomers for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-bromohexanoic acid and its key structural isomers: 2-bromohexanoic acid, 3-bromohexanoic acid, 4-bromohexanoic acid, and 6-bromohexanoic acid. The document details their physicochemical properties, synthesis methodologies, and potential biological activities. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a comparative analysis of these versatile brominated carboxylic acids.

Introduction

Bromohexanoic acids are halogenated carboxylic acids that serve as important building blocks in organic synthesis. The position of the bromine atom on the hexanoic acid backbone significantly influences the molecule's reactivity, physical properties, and potential biological activity. This guide focuses on this compound and its structural isomers where the bromine atom is located at the 2, 3, 4, or 6 position. Understanding the distinct characteristics of each isomer is crucial for their effective application in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its structural isomers is presented in the table below. These properties are essential for predicting the behavior of these molecules in different solvent systems and reaction conditions.

| Property | 2-Bromohexanoic Acid | 3-Bromohexanoic Acid | 4-Bromohexanoic Acid | This compound | 6-Bromohexanoic Acid |

| CAS Number | 616-05-7[1] | 82191-81-9 | 61222-82-0 | 29512-95-6[2] | 4224-70-8[3] |

| Molecular Formula | C₆H₁₁BrO₂ | C₆H₁₁BrO₂ | C₆H₁₁BrO₂ | C₆H₁₁BrO₂ | C₆H₁₁BrO₂ |

| Molecular Weight ( g/mol ) | 195.05[1] | 195.05 | 195.05 | 195.05[2] | 195.05[3] |

| Melting Point (°C) | 4[4] | - | - | - | 32-34[5] |

| Boiling Point (°C/mmHg) | 136-138 / 18[4] | - | - | - | 165-170 / 20[5] |

| Density (g/mL at 25°C) | 1.37[4] | - | - | - | - |

Synthesis of Bromohexanoic Acid Isomers

The synthetic routes to the various bromohexanoic acid isomers differ significantly based on the desired position of the bromine atom.

Synthesis of 2-Bromohexanoic Acid

2-Bromohexanoic acid is typically synthesized via the Hell-Volhard-Zelinsky (HVZ) reaction, which involves the alpha-bromination of a carboxylic acid.[6]

Experimental Protocol: Hell-Volhard-Zelinsky Bromination of Hexanoic Acid

-

To a flask equipped with a sodium hydroxide (B78521) trap, add the corresponding fatty acid (0.065 mol) and thionyl chloride (5 equivalents, 40 mL, 0.325 mol).

-

Stir the reaction mixture at 50°C in a water bath.

-

Add liquid bromine (3 equivalents, 5 mL, 0.195 mol) dropwise.

-

Stir the reaction mixture under reflux for 6 hours and then at room temperature overnight.

-

Remove the excess thionyl chloride by distillation.

-

Slowly add the dark red residue to a beaker containing distilled water in an ice bath and stir manually.

-

Heat the solution and subsequently cool it to precipitate the product.

-

Decant the pale yellow solid, wash it with distilled water, and recrystallize to obtain pure 2-bromohexanoic acid.

Synthesis of 3-Bromohexanoic Acid

A common strategy for the synthesis of β-halo acids involves the malonic ester synthesis.

Conceptual Workflow: Malonic Ester Synthesis for 3-Bromohexanoic Acid

Synthesis of 4-Bromohexanoic Acid

The acetoacetic ester synthesis provides a versatile route to γ-substituted carboxylic acids.

Conceptual Workflow: Acetoacetic Ester Synthesis for 4-Bromohexanoic Acid

Synthesis of this compound

A potential route to this compound is through the ring-opening of a suitable lactone or a multi-step synthesis starting from a commercially available bromo-ester.

Synthesis of 6-Bromohexanoic Acid

6-Bromohexanoic acid can be efficiently synthesized by the ring-opening of ε-caprolactone with hydrogen bromide.

Experimental Protocol: Ring-Opening of ε-Caprolactone

-

In a 500 ml three-necked flask equipped with a thermometer and a stirrer, add ε-caprolactone (1 mol, 114 g) and n-hexane (200 mL).

-

Start stirring and introduce dry hydrogen bromide gas (1.1 moles, 89 g), maintaining the reaction temperature between 20-30°C.

-

After the introduction of hydrogen bromide is complete, continue stirring at this temperature for 6 hours.

-

Cool the mixture to 0-10°C and stir for 3 hours to induce crystallization.

-

Filter the resulting crystals to obtain 6-bromohexanoic acid as a pale yellow solid. [7][8]

Potential Biological Activities and Applications

While specific biological data for all bromohexanoic acid isomers are not extensively documented, the broader class of halogenated fatty acids has shown a range of biological activities. These compounds can act as enzyme inhibitors and have demonstrated potential as anticancer and antimicrobial agents.

Enzyme Inhibition

Halogenated fatty acids are known to interfere with various metabolic pathways. For instance, some brominated fatty acids have been shown to inhibit enzymes involved in fatty acid metabolism.[9] This suggests that bromohexanoic acid isomers could be investigated as potential inhibitors of enzymes such as fatty acid synthase or histone deacetylases (HDACs). HDAC inhibitors are a class of anticancer agents that induce cell cycle arrest and apoptosis.[10][11]

Conceptual Signaling Pathway: Potential Inhibition of Fatty Acid Metabolism

Experimental Protocol: General Enzyme Inhibition Assay

-

Prepare a buffer solution at the optimal pH for the target enzyme.

-

Dissolve the substrate and the bromohexanoic acid isomer (inhibitor) in suitable solvents.

-

Dilute the enzyme to a suitable concentration in the assay buffer.

-

In a 96-well plate, add the enzyme solution to wells containing various concentrations of the inhibitor and pre-incubate.

-

Initiate the reaction by adding the substrate to all wells.

-

Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time using a microplate reader.

-

Analyze the data to determine the inhibitory potency (e.g., IC₅₀) of the bromohexanoic acid isomer. [12][13]

Anticancer and Antimicrobial Activity

The introduction of a bromine atom can enhance the lipophilicity and reactivity of a molecule, potentially leading to increased antimicrobial or anticancer activity. While specific studies on bromohexanoic acids are limited, related halogenated compounds have shown promise in these areas. Further investigation into the cytotoxic and antimicrobial effects of these isomers is warranted.

Conclusion

This compound and its structural isomers are versatile chemical entities with distinct properties and synthetic accessibility. This guide has provided a consolidated resource on their physicochemical characteristics, detailed experimental protocols for the synthesis of key isomers, and an overview of their potential biological applications. While the full biological potential of these compounds remains to be thoroughly explored, their utility as synthetic intermediates and their potential as enzyme inhibitors make them valuable molecules for further research and development in medicinal chemistry and materials science.

References

- 1. CAS 616-05-7: 2-Bromohexanoic acid | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H11BrO2 | CID 15100129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Bromohexanoic acid | C6H11BrO2 | CID 20210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 6-Bromohexanoic acid 97 4224-70-8 [sigmaaldrich.com]

- 6. Potential of Synthetic and Natural Compounds as Novel Histone Deacetylase Inhibitors for the Treatment of Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN1865218A - Method for making 6-bromocaproic acid - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates - Google Patents [patents.google.com]

- 10. R306465 is a novel potent inhibitor of class I histone deacetylases with broad-spectrum antitumoral activity against solid and haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. superchemistryclasses.com [superchemistryclasses.com]

- 13. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Purity Analysis of Commercial 5-Bromohexanoic Acid: A Technical Guide for Drug Development Professionals

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible research. This technical guide provides an in-depth overview of the analytical methods for assessing the purity of commercial 5-Bromohexanoic acid, a key building block in various synthetic applications.

Ensuring the chemical integrity of reagents like this compound is a critical step in the drug development pipeline. The presence of impurities can lead to unwanted side reactions, impact product yield and quality, and potentially introduce toxic byproducts.[1][2] This guide outlines a multi-pronged analytical approach to comprehensively evaluate the purity of commercial this compound, ensuring its suitability for use in sensitive applications.

Recommended Analytical Workflow

A thorough purity assessment of this compound should not rely on a single analytical technique. Instead, a combination of chromatographic and spectroscopic methods is recommended to identify and quantify potential impurities, confirm the compound's identity, and establish a comprehensive purity profile.

Quantitative Data Summary

The purity of commercial this compound can vary between suppliers and batches. The following table summarizes typical purity data and potential impurities that may be encountered. This data is illustrative and should be confirmed by in-house analysis.

| Analytical Technique | Parameter | Typical Specification | Potential Impurities |

| High-Performance Liquid Chromatography (HPLC) | Purity (Area %) | ≥ 97% | Positional isomers (e.g., 6-Bromohexanoic acid, 4-Bromohexanoic acid), unreacted starting materials, degradation products. |

| Number of Impurities | Report | - | |

| Gas Chromatography (GC) | Purity (Area %) | ≥ 97% | Volatile organic solvents, starting materials from synthesis. A patent for the synthesis of 6-bromohexanoic acid reports a purity of 99.2-99.4% by GC analysis.[3] |

| Residual Solvents | Report | - | |

| Nuclear Magnetic Resonance (¹H NMR) | Structural Confirmation | Conforms to structure | Signals corresponding to impurities. |

| Molar Purity (qNMR) | Report | - | |

| Loss on Drying (LOD) | Water/Solvent Content | ≤ 0.5% | Water, residual solvents. |

Experimental Protocols

Detailed and validated experimental protocols are essential for accurate and reproducible purity analysis. The following are recommended methodologies for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for determining the purity of this compound and quantifying non-volatile impurities.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of acetonitrile to prepare a 1 mg/mL solution.

-

Data Analysis: Determine the area percent of the main peak and any impurity peaks. The purity is calculated as the ratio of the main peak area to the total area of all peaks.

Gas Chromatography (GC) for Volatile Impurities and Purity

This method is effective for identifying and quantifying volatile impurities and can also serve as an orthogonal purity assay. Derivatization is often recommended for carboxylic acids to improve their thermal stability and chromatographic behavior.

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

-

Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Sample Derivatization:

-

Accurately weigh approximately 1 mg of the sample into a vial.

-

Add 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).[4]

-

Add 100 µL of BSTFA + 1% TMCS.[4]

-

Cap the vial and heat at 70°C for 30 minutes.[4]

-

Cool to room temperature before injection.[4]

-

-

GC Conditions:

-

Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[4]

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.[4]

-

Inlet Temperature: 250°C.[4]

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.[4]

-

Detector Temperature (FID): 300°C.

-

-

Data Analysis: Calculate the chemical purity by the area percent method, assuming a response factor of 1 for all components. Impurity peaks can be identified by GC-MS by comparing their mass spectra against a spectral library.[4]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

¹H NMR is a powerful tool for confirming the chemical structure of this compound and identifying proton-containing impurities.

-

Instrumentation: NMR spectrometer (e.g., 400 MHz).

-

Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[5]

-

Procedure:

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum.

-

Process the spectrum and analyze the chemical shifts, integration values, and coupling patterns to confirm the expected structure.

-

Examine the spectrum for any unexpected signals that may indicate the presence of impurities.[5]

-

Logical Relationships in Purity Assessment

The interplay between different analytical techniques provides a comprehensive understanding of the sample's purity.

Conclusion

A rigorous and multi-faceted approach to the purity analysis of commercial this compound is indispensable in the context of drug development and scientific research. By employing a combination of chromatographic and spectroscopic techniques as outlined in this guide, researchers can confidently ascertain the quality of their starting materials, thereby ensuring the integrity and reliability of their experimental outcomes. Quality control is a critical component at every stage of the drug development process, from raw material testing to the final product release.[2]

References

An In-depth Technical Guide to the Thermochemical Properties and Applications of 5-Bromohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromohexanoic acid is a halogenated carboxylic acid of increasing interest in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties is crucial for process optimization, safety assessment, and computational modeling of its reactivity. This guide provides a comprehensive overview of the available thermochemical data for this compound, outlines detailed experimental and computational methodologies for their determination, and explores its application in drug development, with a focus on its role as a linker in the synthesis of histone deacetylase (HDAC) inhibitors.

Thermochemical Properties of this compound

Experimental thermochemical data for this compound are not extensively reported in the literature. However, computational methods provide reliable estimates for these properties. The following table summarizes key physical and calculated thermochemical data.

| Property | Value | Unit | Method |

| Molecular Formula | C₆H₁₁BrO₂ | - | - |

| Molecular Weight | 195.05 | g/mol | - |

| Enthalpy of Formation (Gas, 298.15 K) | Value not directly available; see Section 2.2 | kJ/mol | Computational (e.g., G4, DFT) |

| Standard Molar Entropy (Gas, 298.15 K) | Value not directly available; see Section 2.2 | J/(mol·K) | Computational |

| Heat Capacity (Cp, Gas) | Value not directly available; see Section 2.2 | J/(mol·K) | Computational |

| XLogP3-AA | 1.6 | - | Computed by PubChem[1] |

| Topological Polar Surface Area | 37.3 | Ų | Computed by PubChem[1] |

Note: The absence of publicly available, experimentally determined thermochemical values for this compound necessitates reliance on computational chemistry for their estimation.

Methodologies for Determining Thermochemical Properties

Experimental Protocols

2.1.1. Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of formation of a liquid organic compound like this compound can be derived from its experimentally determined enthalpy of combustion using a bomb calorimeter.

Objective: To measure the heat of combustion of this compound at a constant volume.

Materials:

-

Parr bomb calorimeter

-

High-purity oxygen tank

-

Benzoic acid (for calibration)

-

This compound sample (liquid)

-

Fuse wire (nichrome or platinum)

-

Crucible (silica or platinum)

-

Distilled water

-

Digital thermometer (0.001 °C resolution)

Procedure:

-

Calibration: The heat capacity of the calorimeter system (C_cal) is determined by combusting a known mass of benzoic acid, which has a certified heat of combustion.

-

Sample Preparation: A precise mass (approximately 0.8 - 1.0 g) of this compound is weighed into a crucible. A fuse wire of known mass and length is connected to the electrodes of the bomb head, with the wire submerged in the liquid sample.

-

Bomb Assembly: 1 mL of distilled water is added to the bomb to ensure all halogen products are converted to an aqueous solution. The bomb head is sealed, and the bomb is purged and then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is placed in the calorimeter bucket containing a precisely known mass of water. The lid, stirrer, and thermometer are positioned.

-

Combustion: The system is allowed to reach thermal equilibrium. The initial temperature is recorded, and the sample is ignited by passing a current through the fuse wire.

-

Data Acquisition: The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.

-

Analysis: The corrected temperature rise (ΔT) is determined, accounting for heat exchange with the surroundings. The heat released by the combustion (q_comb) is calculated using the formula: q_comb = - (C_cal * ΔT) - q_wire - q_acid where q_wire is the heat from the combustion of the fuse wire and q_acid is the heat of formation of nitric acid (from residual N₂ in the bomb) and hydrobromic acid.

-

Enthalpy Calculation: The standard enthalpy of combustion (ΔH°c) is calculated from q_comb and the molar mass of this compound. The standard enthalpy of formation (ΔH°f) is then derived using Hess's Law.

2.1.2. Differential Scanning Calorimetry (DSC) for Heat Capacity

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of heat capacity.

Objective: To determine the specific heat capacity (Cp) of this compound.

Materials:

-

Differential Scanning Calorimeter

-

Hermetic aluminum pans and lids

-

Sapphire standard (for calibration)

-

This compound sample

Procedure:

-

Calibration: The DSC instrument is calibrated for temperature and enthalpy using high-purity standards (e.g., indium). A baseline is established by running the empty crucibles. A sapphire standard is run to determine the heat capacity calibration factor.

-

Sample Preparation: A small, accurately weighed sample of this compound (5-10 mg) is hermetically sealed in an aluminum pan.

-

Measurement: The sample pan and an empty reference pan are placed in the DSC cell. The sample is subjected to a controlled temperature program, typically heating at a constant rate (e.g., 10 °C/min) over the desired temperature range.

-

Data Analysis: The heat flow to the sample is measured relative to the reference. The specific heat capacity is calculated using the equation: Cp = (Δq / Δt) * (1 / m) * (β / β_std) * Cp_std where Δq/Δt is the heat flow difference, m is the sample mass, β is the heating rate, and Cp_std is the specific heat capacity of the sapphire standard.

Computational Thermochemistry

Due to the scarcity of experimental data, computational methods are essential for obtaining thermochemical properties. High-accuracy composite methods like Gaussian-4 (G4) theory or Density Functional Theory (DFT) calculations are commonly employed.[2]

Methodology Overview:

-

Conformational Search: The potential energy surface of this compound is explored to identify the lowest energy conformers.

-

Geometry Optimization: The geometries of the stable conformers are optimized using a quantum mechanical method (e.g., B3LYP functional with a suitable basis set like 6-311++G(d,p)).[2]

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVEs) and thermal corrections to the enthalpy and entropy.

-

Single-Point Energy Calculation: A high-level single-point energy calculation (e.g., using G4 theory) is performed on the optimized geometries to obtain a more accurate electronic energy.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is typically calculated using an atomization or isodesmic reaction scheme. For the atomization method, the enthalpy of formation is calculated as: ΔH°f (molecule) = Σ E_atoms - E_molecule + Σ ΔH°f (atoms) where E_atoms is the sum of the electronic energies of the constituent atoms, E_molecule is the calculated total energy of the molecule (including thermal corrections), and Σ ΔH°f (atoms) is the sum of the experimental standard enthalpies of formation of the atoms.

Application in Drug Development: Synthesis of HDAC Inhibitors

This compound is a valuable building block in drug discovery, often utilized as a flexible linker to connect a zinc-binding group to a surface-recognition "cap" group. A prominent example is in the synthesis of analogues of Suberoylanilide Hydroxamic Acid (SAHA), an FDA-approved Histone Deacetylase (HDAC) inhibitor.[3]

Role in HDAC Inhibition

HDAC enzymes play a crucial role in gene expression by removing acetyl groups from lysine (B10760008) residues on histone proteins, leading to chromatin compaction and transcriptional repression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. HDAC inhibitors block this process, leading to histone hyperacetylation and the re-expression of these genes, which can induce cell cycle arrest and apoptosis in cancer cells.[4]

The general pharmacophore for a hydroxamic acid-based HDAC inhibitor includes:

-

A Zinc-Binding Group (ZBG) , typically a hydroxamic acid, which chelates the zinc ion in the active site of the HDAC enzyme.[5][6]

-

A Linker , often an aliphatic chain, which positions the other components within the active site. This compound can serve as a precursor to this linker.[3]

-

A Cap Group , which interacts with residues at the rim of the active site, providing selectivity and potency.[4]

Mechanism of Histone Deacetylase (HDAC) Inhibition.

Experimental Workflow: Synthesis of a SAHA Analogue

The following workflow describes a representative synthesis of a histone deacetylase inhibitor using this compound as a key intermediate to form the linker component. This process involves the esterification of the carboxylic acid, followed by nucleophilic substitution of the bromide and final conversion to the hydroxamic acid.

Synthetic workflow for a SAHA analogue.

Detailed Protocol for Step 3: Hydroxamic Acid Formation [7][8]

Objective: To convert the methyl ester intermediate to the final hydroxamic acid.

Materials:

-

Methyl 5-anilinohexanoate

-

Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)

-

Potassium hydroxide (B78521) (KOH)

-

Methanol (anhydrous)

-

Round-bottom flask with magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

Preparation of Hydroxylamine Solution: In a round-bottom flask, a solution of hydroxylamine is prepared by adding potassium hydroxide (approx. 1.5 equivalents) to a stirred suspension of hydroxylamine hydrochloride (approx. 1.5 equivalents) in methanol at 0 °C. The mixture is stirred for 30 minutes, and the precipitated potassium chloride is removed by filtration.

-

Reaction: The methyl 5-anilinohexanoate intermediate (1 equivalent) is dissolved in methanol and added to the freshly prepared hydroxylamine solution.

-

Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed.

-

Workup: The reaction mixture is concentrated under reduced pressure. The residue is redissolved in ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure 5-anilino-N-hydroxyhexanamide.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water. Thermal decomposition can produce hazardous gases such as carbon monoxide, carbon dioxide, and hydrogen bromide.

Conclusion

While experimental thermochemical data for this compound is limited, computational chemistry provides a robust framework for estimating its properties, which are essential for chemical process design and modeling. The utility of this compound as a versatile linker is evident in its application in the synthesis of targeted therapeutics like HDAC inhibitors. The experimental protocols and workflows detailed in this guide offer a practical basis for researchers and drug development professionals working with this and related compounds.

References

- 1. This compound | C6H11BrO2 | CID 15100129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydroxamic acid derivatives as HDAC1, HDAC6 and HDAC8 inhibitors with antiproliferative activity in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Microwave-Assisted Transformation of Esters into Hydroxamic Acids [organic-chemistry.org]

- 8. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromohexanoic Acid Derivatives: Synthesis, Characteristics, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-bromohexanoic acid and its derivatives, focusing on their synthesis, physicochemical properties, and burgeoning role in therapeutic research, particularly as potential anticancer and antimicrobial agents. The unique structural characteristics imparted by the bromine atom and the hexanoic acid backbone make these compounds versatile scaffolds in medicinal chemistry.

Core Physicochemical Characteristics

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| This compound | C₆H₁₁BrO₂ | 195.05[1] | - | - | - |

| Ethyl 5-bromohexanoate | C₈H₁₅BrO₂ | 223.11[3] | - | - | - |

| Methyl 6-bromohexanoate | C₇H₁₃BrO₂ | 209.08[4] | - | - | - |

| Ethyl 6-bromohexanoate | C₈H₁₅BrO₂ | 223.11 | 115-123 (at 13 Torr)[5] | 33[5] | 1.2544 (at 20°C)[5] |

Note: Data for 6-bromohexanoic acid esters are included for comparative purposes within the broader class of bromohexanoic acids.

Synthesis of this compound Derivatives

The primary derivatives of this compound of interest in medicinal chemistry are its esters and amides. These are typically synthesized through standard organic chemistry reactions.

Esterification

Esterification of this compound can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or a coupling agent.

Experimental Protocol: Synthesis of 2-Ethylhexyl 5-bromothiophene-2-carboxylate (Adapted for this compound)

This protocol is adapted from a similar synthesis and provides a general procedure for the esterification of a bromo-substituted carboxylic acid.[6]

-

To a dry 250 mL flask, add this compound (1 equivalent), the desired alcohol (e.g., ethanol, 1 equivalent), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

-

Dissolve the reactants in a suitable dry solvent, such as dichloromethane (B109758) (DCM).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1 equivalent) in DCM to the reaction mixture with continuous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with water, a dilute acid solution (e.g., 5% HCl), and a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Amidation

Amides of this compound are synthesized by reacting the carboxylic acid, or its activated form (like an acyl chloride), with a primary or secondary amine.

Experimental Protocol: General Amidation of a Carboxylic Acid

This is a general protocol for the synthesis of amides from carboxylic acids.

-

In a round-bottom flask, dissolve this compound (1 equivalent) and a suitable coupling agent (e.g., HBTU, HATU, or EDC/HOBt) in an appropriate aprotic solvent (e.g., DMF or DCM).

-

Add a tertiary amine base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), to the mixture (2-3 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Add the desired primary or secondary amine (1-1.2 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 2-24 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, dilute the mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude amide by column chromatography or recrystallization.

Biological Activities and Therapeutic Potential

Halogenated fatty acids and their derivatives have garnered significant interest for their potential therapeutic applications, including antimicrobial and anticancer activities.

Anticancer Activity: Histone Deacetylase (HDAC) Inhibition

A promising mechanism of action for the anticancer effects of short-chain fatty acid derivatives is the inhibition of histone deacetylases (HDACs).[7][8] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones.[8][9] An imbalance in the activity of HDACs is a common feature in various cancers.[7]